molecular formula C21H21NO B14594805 Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- CAS No. 61099-26-1

Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-

Cat. No.: B14594805
CAS No.: 61099-26-1
M. Wt: 303.4 g/mol
InChI Key: UZLGEMDNOBSONV-UHFFFAOYSA-N
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Description

Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- stands out due to its unique combination of an indene ring with a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61099-26-1

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

(3-methyl-2-pyrrolidin-1-yl-3H-inden-1-yl)-phenylmethanone

InChI

InChI=1S/C21H21NO/c1-15-17-11-5-6-12-18(17)19(20(15)22-13-7-8-14-22)21(23)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

UZLGEMDNOBSONV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1N3CCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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